

Spectroscopic Profile of 3-Fluoro-2-methoxy-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Fluoro-2-methoxy-6-methylpyridine
Cat. No.:	B1326287

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Fluoro-2-methoxy-6-methylpyridine** (CAS No: 375368-80-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and established principles of spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

- IUPAC Name: **3-Fluoro-2-methoxy-6-methylpyridine**
- Molecular Formula: C₇H₈FNO
- Molecular Weight: 141.14 g/mol [\[1\]](#)
- CAS Number: 375368-80-2[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Fluoro-2-methoxy-6-methylpyridine**. These predictions are

derived from the analysis of the molecule's functional groups and substitution pattern on the pyridine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (methyl)	2.3 - 2.5	s	-
OCH ₃ (methoxy)	3.8 - 4.0	s	-
H-4 (aromatic)	7.2 - 7.4	t	~8
H-5 (aromatic)	6.8 - 7.0	dd	~8, ~4

Disclaimer: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
CH ₃	20 - 25
OCH ₃	55 - 60
C-2	158 - 162 (d, $J_{CF} \approx 10-15$ Hz)
C-3	140 - 145 (d, $J_{CF} \approx 240-260$ Hz)
C-4	120 - 125 (d, $J_{CF} \approx 15-20$ Hz)
C-5	115 - 120 (d, $J_{CF} \approx 5-10$ Hz)
C-6	155 - 160

Disclaimer: These are predicted values and may vary from experimental results. The carbon attached to fluorine (C-3) will exhibit a large coupling constant, while adjacent carbons will show smaller couplings.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=N, C=C (aromatic ring)	1450 - 1600	Strong
C-F (aryl fluoride)	1200 - 1300	Strong
C-O (methoxy)	1000 - 1100 (asymmetric), 1250-1300 (symmetric)	Strong

Disclaimer: These are predicted values and may vary from experimental results.

Mass Spectrometry

For high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion $[M]^+$ of C_7H_8FNO is 141.0584. The protonated molecule $[M+H]^+$ would have an exact mass of 142.0662.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **3-Fluoro-2-methoxy-6-methylpyridine**. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Fluoro-2-methoxy-6-methylpyridine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chloroform-d (CDCl_3) is a common choice for similar compounds.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants to determine the connectivity of the atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

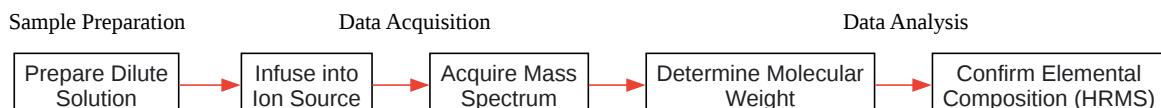
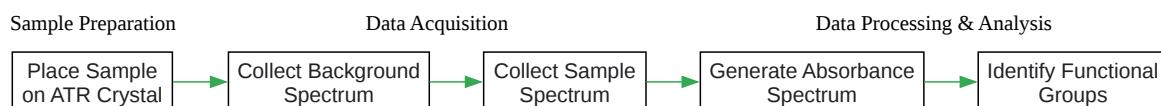
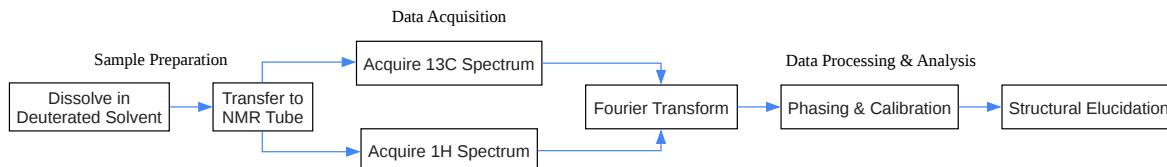
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the liquid sample of **3-Fluoro-2-methoxy-6-methylpyridine** directly onto the ATR crystal.
 - Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.




Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source and a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **3-Fluoro-2-methoxy-6-methylpyridine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Acquire data over a suitable mass range (e.g., m/z 50-500).
- Data Processing:
 - Determine the m/z value of the molecular ion peak.
 - For HRMS, the exact mass can be used to confirm the elemental composition.
 - If fragmentation data is acquired (MS/MS), the fragmentation pattern can be analyzed to further confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-2-methoxy-6-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1326287#spectroscopic-data-for-3-fluoro-2-methoxy-6-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com